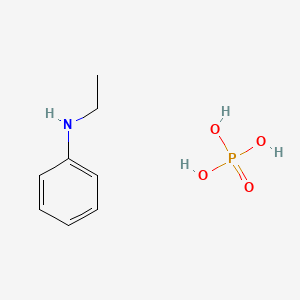
N-Ethylanilinium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylanilinium phosphate is an organic compound that belongs to the class of anilinium salts It is formed by the reaction of N-ethylaniline with phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylanilinium phosphate can be synthesized by reacting N-ethylaniline with phosphoric acid. The reaction typically involves mixing equimolar amounts of N-ethylaniline and phosphoric acid in a suitable solvent such as ethanol. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where N-ethylaniline and phosphoric acid are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethylanilinium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylaniline oxide.
Reduction: It can be reduced to form N-ethylaniline.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: N-ethylaniline oxide.
Reduction: N-ethylaniline.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
N-Ethylanilinium phosphate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is used in the study of biological processes involving aniline derivatives.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethylanilinium phosphate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-Methylanilinium phosphate
- N-Ethylanilinium sulfate
- N-Ethylanilinium trifluoroacetate
- N-Ethylanilinium methanesulfonate
Uniqueness
N-Ethylanilinium phosphate is unique due to its specific combination of aniline and phosphate groups This combination imparts distinct chemical and physical properties that make it suitable for specific applications in research and industry
Properties
CAS No. |
74367-92-3 |
|---|---|
Molecular Formula |
C8H14NO4P |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
N-ethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-2-9-8-6-4-3-5-7-8;1-5(2,3)4/h3-7,9H,2H2,1H3;(H3,1,2,3,4) |
InChI Key |
XUBGAWOKXTXICS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


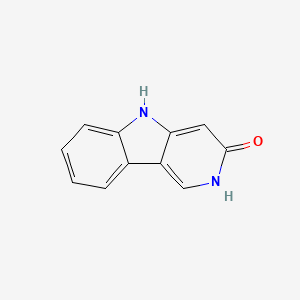
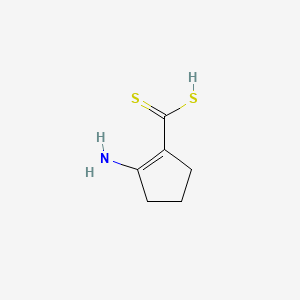

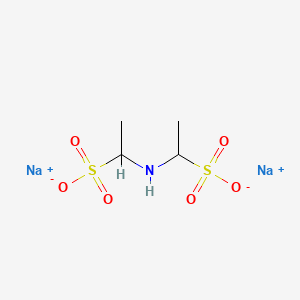
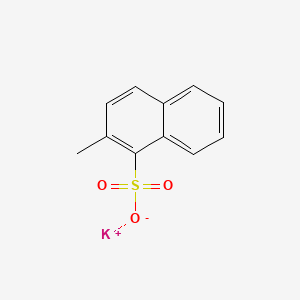
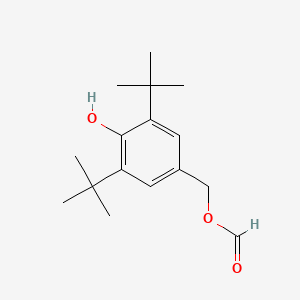
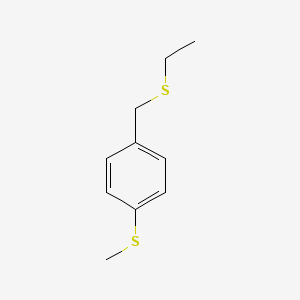
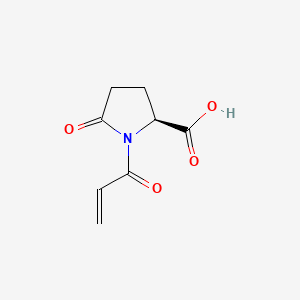
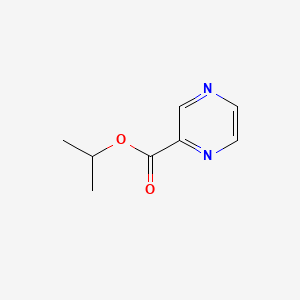
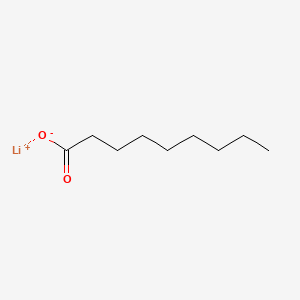

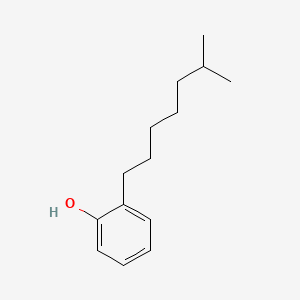
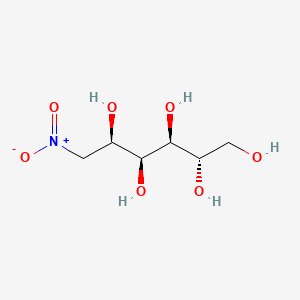
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)
